Product packaging for Cycloeucalenone(Cat. No.:)

Cycloeucalenone

Cat. No.: B1256185
M. Wt: 424.7 g/mol
InChI Key: NFRXSIOHGADFRG-MEMZBLDGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cycloeucalenone is a cycloartane-type triterpene ketone naturally found in plant species such as the peel of Musa paradisiaca (banana) . Research has identified this compound as a major component of lipophilic plant extracts and has investigated its potential bioactivity. Studies indicate that this compound exhibits leishmanicidal action against the protozoan parasite Leishmania infantum chagasi . This biological activity supports the ethnopharmacological use of its plant source in folk medicine for combating leishmaniasis . Initial research suggests that the compound shows promising efficacy while demonstrating low toxicity in mammalian cell lines, such as RAW 264.7 and LLC-MK2 cells, highlighting its potential as a candidate for further investigation into novel antiparasitic agents . The mechanism of action for this compound's leishmanicidal effect is an active area of research and is not yet fully elucidated. As a specialized natural product, it is a valuable standard for phytochemical research, drug discovery screening, and pharmacological studies targeting infectious diseases. This product is intended for research purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H48O B1256185 Cycloeucalenone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H48O

Molecular Weight

424.7 g/mol

IUPAC Name

(1S,3R,7S,8S,11S,12S,15R,16R)-7,12,16-trimethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one

InChI

InChI=1S/C30H48O/c1-19(2)20(3)8-9-21(4)23-12-14-28(7)26-11-10-24-22(5)25(31)13-15-29(24)18-30(26,29)17-16-27(23,28)6/h19,21-24,26H,3,8-18H2,1-2,4-7H3/t21-,22+,23-,24+,26+,27-,28+,29-,30+/m1/s1

InChI Key

NFRXSIOHGADFRG-MEMZBLDGSA-N

Isomeric SMILES

C[C@H]1[C@@H]2CC[C@H]3[C@@]4(CC[C@@H]([C@]4(CC[C@@]35[C@@]2(C5)CCC1=O)C)[C@H](C)CCC(=C)C(C)C)C

Canonical SMILES

CC1C2CCC3C4(CCC(C4(CCC35C2(C5)CCC1=O)C)C(C)CCC(=C)C(C)C)C

Synonyms

cycloeucalenone

Origin of Product

United States

Natural Occurrence and Distribution of Cycloeucalenone

Botanical Sources of Cycloeucalenone

This compound has been isolated from several plant families and genera. ebi.ac.uknih.gov

Specific Plant Families and Genera

Notable plant sources include species within the genera Quercus, Ammocharis, Solanum, Tinospora, Musa, and Melia. ebi.ac.uknih.gov For instance, it has been reported in Quercus variabilis, Ammocharis coranica, Solanum cernuum, Tinospora crispa, Musa acuminata colla, and Melia azedarach. ebi.ac.uknih.govresearchgate.netresearchgate.netznaturforsch.comup.ac.za The isolation of this compound from Tinospora crispa was reported for the first time in a study on its cardiac contractility effects. ebi.ac.uknih.gov Similarly, triterpenoids with a 31-norcycloartanone structure, including this compound, were first isolated from the Solanum genus in a study focusing on Solanum cernuum leaves. ebi.ac.ukznaturforsch.comnih.gov

Here is a table summarizing some of the plant sources:

Plant GenusPlant SpeciesReference
QuercusQuercus variabilis ebi.ac.uknih.govnih.govtandfonline.com
AmmocharisAmmocharis coranica ebi.ac.uknih.govresearchgate.netup.ac.zanih.govresearchgate.net
SolanumSolanum cernuum ebi.ac.uknih.govznaturforsch.comnih.govtandfonline.comresearchgate.net
TinosporaTinospora crispa ebi.ac.uknih.govnih.govchristuniversity.inacs.orgtjpr.orgfrontiersin.orgresearchgate.netusm.mymakhillpublications.coresearchgate.net
MusaMusa acuminata colla ebi.ac.uknih.govresearcher.lifepathofscience.orgrfna.com.myresearchgate.netresearchgate.net
MeliaMelia azedarach nih.govresearchgate.netresearchgate.netinnerpath.com.aursc.orgrsc.orgnih.govinternationalscholarsjournals.com
EucommiaEucommia ulmoides ebi.ac.uk
Musa x paradisiacaMusa x paradisiaca ebi.ac.uk

Distribution within Plant Tissues

This compound's presence varies across different plant tissues depending on the species. In Quercus variabilis, it has been isolated from both the stems and leaves. ebi.ac.uknih.govtandfonline.com For Ammocharis coranica, this compound has been found in the bulbs. ebi.ac.ukresearchgate.netnih.gov Solanum cernuum leaves have been identified as a source of this compound, where it was found to be a main constituent of the dichloromethane (B109758) extract. ebi.ac.ukznaturforsch.comnih.gov In Tinospora crispa, this triterpenoid (B12794562) has been isolated from the stems. ebi.ac.uknih.govtjpr.orgfrontiersin.orgmakhillpublications.coresearchgate.net Studies on Musa acuminata colla (banana blossom) have reported the isolation of this compound from the fruit peel and the ethyl acetate (B1210297) extract of the flower and bract. ebi.ac.ukresearcher.lifepathofscience.orgrfna.com.myresearchgate.netresearchgate.net Melia azedarach has yielded this compound from its fruits and wood extracts. researchgate.netresearchgate.netinnerpath.com.aursc.orgrsc.org Eucommia ulmoides bark has also been reported to contain this compound. ebi.ac.uk

Here is a table illustrating the distribution within plant tissues:

Plant SpeciesPlant Tissue(s)Reference
Quercus variabilisStems, Leaves ebi.ac.uknih.govtandfonline.com
Ammocharis coranicaBulbs ebi.ac.ukresearchgate.netnih.gov
Solanum cernuumLeaves ebi.ac.ukznaturforsch.comnih.gov
Tinospora crispaStems ebi.ac.uknih.govtjpr.orgfrontiersin.orgmakhillpublications.coresearchgate.net
Musa acuminata collaFruit peel, Flower, Bract ebi.ac.ukresearcher.lifepathofscience.orgrfna.com.myresearchgate.netresearchgate.net
Melia azedarachFruits, Wood researchgate.netresearchgate.netinnerpath.com.aursc.orgrsc.org
Eucommia ulmoidesBark ebi.ac.uk

Occurrence in Marine Organisms

Based on the academic literature reviewed, there is no information supporting the occurrence of this compound in marine organisms.

Microbial Production of this compound

Based on the academic literature reviewed, there is no information supporting the microbial production of this compound.

Ecological Roles of this compound in Producing Organisms

While the specific ecological roles of this compound in the producing organisms are not extensively detailed in the provided search results, its presence as a plant metabolite suggests potential functions within the plant's interactions with its environment. ebi.ac.uknih.gov Plant metabolites can play diverse ecological roles, including defense against herbivores and pathogens, attraction of pollinators or seed dispersers, and adaptation to environmental stresses. The isolation of this compound alongside compounds with reported biological activities in some plants, such as anti-inflammatory activity in Quercus variabilis extracts containing this compound, hints at potential roles, although the specific contribution of this compound to these activities or its direct ecological function requires further investigation. nih.govtandfonline.com

Isolation and Advanced Analytical Methodologies for Cycloeucalenone

Chromatographic Techniques for Separation and Purification

Chromatography is a fundamental tool for the separation of individual chemical compounds from complex mixtures, such as plant extracts. edubirdie.commiamioh.edu The separation is based on the differential distribution of compounds between a stationary phase and a mobile phase. miamioh.edu For a triterpenoid (B12794562) like cycloeucalenone, a sequence of chromatographic steps is often required to achieve high purity. fractioncollector.info

Column chromatography is a widely used preparative technique for purifying compounds from mixtures on a scale from micrograms to kilograms. ijariit.com It is a cornerstone in the isolation of phytoconstituents, including this compound. edubirdie.comijariit.com

Silica (B1680970) Gel Column Chromatography : Silica gel is the most extensively used stationary phase for the separation of nonpolar and medium-polar compounds like triterpenoids due to its adsorptive properties, low cost, and versatility. ijariit.comresearchgate.netteledynelabs.com In a typical procedure, a crude or semi-purified extract containing this compound is loaded onto a column packed with silica gel. ijariit.comrjpbcs.com The separation is then achieved by eluting the column with a solvent system of gradually increasing polarity, known as gradient elution. ijariit.comresearchgate.net For instance, a stepwise gradient of hexane (B92381) and ethyl acetate (B1210297) is commonly used, starting with 100% hexane and progressively increasing the proportion of ethyl acetate. rjpbcs.comup.ac.za This process yields numerous fractions, which are collected sequentially. fractioncollector.inforesearchgate.net In one study, the fractionation of a wood residue extract over a silica gel column led to the isolation of this compound. rjpbcs.com

Sephadex LH-20 : Sephadex LH-20 is a versatile chromatography medium prepared by hydroxypropylation of cross-linked dextran, giving it both hydrophilic and lipophilic properties. cytivalifesciences.comresearchgate.net This dual nature allows it to be used with a wide range of solvents, from water to polar organic solvents. researchgate.net It is particularly useful for the molecular sizing of natural products like steroids, terpenoids, and lipids. cytivalifesciences.comchemopharm.com Separation on Sephadex LH-20 can occur through size exclusion, where larger molecules elute before smaller ones, or by partition chromatography, depending on the solvent system used. cytivalifesciences.comresearchgate.net Its ability to separate closely related molecular species makes it an excellent choice for a final polishing step in the purification of triterpenoids like this compound. researchgate.netresearchgate.net

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique indispensable in natural product chemistry. edubirdie.com Its primary roles in the isolation of this compound are to monitor the progress of the column chromatography separation and to assess the purity of the isolated compound. researchgate.netresearchgate.net

The process involves spotting small aliquots of the collected column fractions onto a TLC plate, which is typically a glass or plastic sheet coated with a thin layer of silica gel (e.g., silica gel 60F254). edubirdie.comjddtonline.infoindexcopernicus.com The plate is then developed in a closed chamber containing a suitable mobile phase, such as a mixture of toluene, ethyl acetate, and formic acid. jddtonline.info After development, the separated spots on the dried plate are visualized, often under UV light or by spraying with a reagent like iodine or vanillin-sulfuric acid. up.ac.zajddtonline.infoindexcopernicus.com

Each separated compound has a characteristic retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. researchgate.net Fractions that show spots with the same Rf value are pooled together for further analysis or purification. researchgate.net A pure compound should ideally yield a single spot on the TLC plate. researchgate.net For example, in the isolation of this compound from Musa acuminata, 260 fractions from column chromatography were analyzed by TLC, which allowed them to be combined into 30 fractions based on their TLC profiles. researchgate.net

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are advanced liquid chromatography techniques known for their high resolution and precision. gmpinsiders.com

HPLC : HPLC improves upon traditional column chromatography by using high-pressure pumps to move the mobile phase through a column packed with smaller particles, leading to faster and more efficient separations. gmpinsiders.com For the final purification of this compound, preparative HPLC is often employed. imicams.ac.cn One effective method is recycling preparative HPLC, which has been used to obtain this compound from banana peel extracts. researchgate.netdntb.gov.ua

UPLC : UPLC represents a significant technological advancement over HPLC, operating at much higher pressures (up to 15,000 psi) and utilizing columns packed with sub-2 µm particles. alwsci.comsepscience.com These features result in dramatically increased speed, superior resolution, and enhanced sensitivity. gmpinsiders.comijsrtjournal.com The transition from an HPLC method to a UPLC method can be achieved by using a column with the same stationary phase chemistry but a smaller particle size, preserving the separation's selectivity while reducing run times and solvent consumption. lcms.cz While specific UPLC applications for this compound purification are not extensively detailed, the related compound cycloeucalenol (B201777) has been analyzed using UPLC coupled with mass spectrometry (UPLC-QTOF), demonstrating the technique's applicability to this class of compounds. up.ac.za

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. However, GC analysis is generally limited to thermally stable and volatile compounds. sigmaaldrich.com

Compounds like this compound, which are triterpenoids, are polar and have low volatility, making them unsuitable for direct GC-MS analysis. sigmaaldrich.com To overcome this, chemical derivatization is necessary. sigmaaldrich.comjfda-online.com This process involves converting polar functional groups (like hydroxyl groups) into less polar, more volatile derivatives. sigmaaldrich.com Common derivatization techniques include silylation, which replaces active hydrogens with a silyl (B83357) group. sigmaaldrich.com The resulting derivatives are more amenable to GC separation and can be analyzed by MS. jfda-online.com While the primary analysis of this compound itself is done by other methods, GC-MS is a crucial tool for analyzing its derivatives or other more volatile related compounds that may be present in an extract. uma.ptresearchgate.net Predicted GC-MS spectra for underivatized this compound are also available in databases. foodb.ca

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

Spectroscopic Approaches for Structural Elucidation

Once this compound has been isolated in pure form, its chemical structure must be determined. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are the most powerful tools for the complete structural elucidation of complex organic molecules. fractioncollector.infoweebly.com

NMR spectroscopy is the definitive method for determining the detailed molecular structure of this compound. researchgate.netresearchgate.net It provides information on the atomic-level connectivity and the spatial arrangement of atoms within the molecule. weebly.commestrelab.com The analysis typically involves a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

1D NMR (¹H and ¹³C) : The ¹H NMR spectrum provides information about the number of different types of protons in the molecule, their chemical environments, and their proximity to other protons. nih.gov The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their nature (e.g., methyl, methylene (B1212753), methine, quaternary, carbonyl). researchgate.netnih.gov The chemical shifts in these spectra are fundamental for the initial structural assessment.

2D NMR : While 1D spectra provide essential data, the spectra of complex molecules like this compound can be crowded and difficult to interpret fully. weebly.com 2D NMR experiments spread the information across two frequency dimensions, resolving overlapping signals and revealing correlations between different nuclei. weebly.comunivr.it Key 2D experiments for elucidating the structure of this compound include:

COSY (Correlation Spectroscopy) : Identifies protons that are coupled to each other, typically through two or three bonds, helping to piece together molecular fragments. ox.ac.uk

HSQC (Heteronuclear Single Quantum Coherence) : Correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). ox.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons over longer ranges (typically two or three bonds). This is crucial for connecting fragments, especially across quaternary carbons or heteroatoms. ox.ac.uk

Through the comprehensive analysis of these 1D and 2D NMR datasets, the complete and unambiguous structure of this compound can be determined and compared with literature data for confirmation. researchgate.netresearchgate.net

Table 1: NMR Spectroscopic Data for this compound

The following table presents the ¹H and ¹³C NMR spectral data for this compound, which is critical for its structural identification. Data is compiled from published research. rjpbcs.comresearchgate.net

Carbon Position¹³C Chemical Shift (δC) researchgate.net¹H Chemical Shift (δH), Multiplicity (J in Hz) rjpbcs.com
131.9-
235.4-
3215.8-
452.0-
547.2-
621.2-
728.0-
848.0-
920.0-
1026.0-
1126.4-
1235.6-
1345.4-
1448.8-
1532.8-
1626.4-
1752.2-
1818.1-
1929.8-
2036.1-
2118.21.01 (s)
2234.9-
2325.0-
24124.94.72 (sl), 4.67 (d, J = 1.3)
25131.52.24 (sept)
2621.91.05 (d, J = 6.8)
2722.01.05 (d, J = 6.8)
2824.3-
2922.2-
3014.0-

Spectra recorded in CDCl₃. Chemical shifts (δ) are in parts per million (ppm). s=singlet, d=doublet, sept=septet, sl=singlet-like.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique utilized for determining the mass-to-charge ratio (m/z) of ions, thereby enabling the determination of a compound's molecular weight. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often to four or more decimal places, which allows for the determination of the elemental composition of a molecule. measurlabs.comresearchgate.net This high precision is invaluable for distinguishing between compounds with the same nominal mass but different elemental formulas. filab.fr

In the analysis of this compound, HRMS is crucial for confirming its molecular formula. By providing an exact mass, HRMS can differentiate this compound from other isomers or compounds with very similar molecular weights. measurlabs.com The enhanced resolution of HRMS instruments also allows for the analysis of fragmentation patterns, which can provide structural information and further confirm the identity of the compound. researchgate.net This capability is particularly useful in identifying unknown compounds within a complex mixture. nih.gov

Table 1: Predicted MS/MS Data for this compound

Parameter Value Description
Predicted LC-MS/MS Spectrum - 10V, Negative splash10-00di-0000900000-df057bf81a64458506cb Predicted tandem mass spectrum at a collision energy of 10V in negative ion mode. foodb.ca
Predicted LC-MS/MS Spectrum - 20V, Negative splash10-00di-0000900000-477f2bbed53cc5f4e5b6 Predicted tandem mass spectrum at a collision energy of 20V in negative ion mode. foodb.ca
Predicted LC-MS/MS Spectrum - 40V, Negative splash10-00di-0000900000-8c704115d3cfb2a65839 Predicted tandem mass spectrum at a collision energy of 40V in negative ion mode. foodb.ca
Predicted LC-MS/MS Spectrum - 10V, Positive splash10-00dl-0001900000-9e50e934e42cb446b1a3 Predicted tandem mass spectrum at a collision energy of 10V in positive ion mode. foodb.ca
Predicted LC-MS/MS Spectrum - 20V, Positive splash10-00di-0003900000-50381634954f052554e2 Predicted tandem mass spectrum at a collision energy of 20V in positive ion mode. foodb.ca
Predicted LC-MS/MS Spectrum - 40V, Positive splash10-00di-0001900000-091218f06d8a391a8d31 Predicted tandem mass spectrum at a collision energy of 40V in positive ion mode. foodb.ca

This data is based on computational predictions and provides theoretical fragmentation patterns for this compound under different mass spectrometry conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is an analytical technique that measures the absorption of infrared radiation by a molecule. bartleby.com Different functional groups within a molecule absorb IR radiation at specific frequencies, resulting in a unique spectral fingerprint. umich.edu This makes IR spectroscopy a highly effective tool for identifying the functional groups present in a compound. bartleby.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a substance. technologynetworks.com This technique is particularly useful for analyzing compounds containing chromophores, which are parts of a molecule that absorb light. upi.edu The absorption of UV-Vis light promotes electrons from a ground state to a higher energy state. libretexts.org The resulting spectrum, a plot of absorbance versus wavelength, can provide both qualitative and quantitative information about the analyte. libretexts.orgazooptics.com

In the context of this compound, UV-Vis spectroscopy can detect the presence of specific functional groups and conjugation. The carbonyl group in this compound is a chromophore that exhibits a weak absorption band in the UV region. The position and intensity of the absorption maximum (λmax) can be influenced by the molecular environment. mdpi.com While UV-Vis spectra often show broad bands, they can be valuable for confirming the presence of the carbonyl chromophore and for quantitative analysis using the Beer-Lambert Law. libretexts.orgmdpi.com

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Stereochemistry

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques used to investigate the stereochemistry of chiral molecules. wikipedia.org CD measures the differential absorption of left and right circularly polarized light, while ORD measures the variation of optical rotation with wavelength. wikipedia.orgmgcub.ac.in These methods are particularly sensitive to the three-dimensional arrangement of atoms in a molecule and are widely used to determine the absolute configuration and conformation of optically active compounds. youtube.com

For a chiral molecule like this compound, CD and ORD spectroscopy can provide crucial information about its stereochemistry. The carbonyl group in this compound acts as a chromophore, and its interaction with polarized light will result in a characteristic CD spectrum, often exhibiting a Cotton effect. libretexts.org The sign and magnitude of the Cotton effect can be correlated with the stereochemistry of the surrounding chiral centers. These techniques are especially valuable for studying complex natural products where multiple stereocenters are present. youtube.com

Advanced Hyphenated Techniques for Complex Mixture Analysis (e.g., HPLC-MS/MS, UPLC-PDA-MS)

Hyphenated analytical techniques combine a separation method with a detection method to analyze complex mixtures with high efficiency and sensitivity. High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (HPLC-MS/MS) and Ultra-Performance Liquid Chromatography (UPLC) coupled with a Photodiode Array (PDA) detector and mass spectrometry (UPLC-PDA-MS) are powerful examples of such techniques. wikipedia.orgrsc.org

HPLC and UPLC separate the components of a mixture, which are then introduced into the mass spectrometer for detection and identification. wikipedia.org UPLC offers faster separations with higher resolution compared to conventional HPLC. The PDA detector provides UV-Vis spectra for each separated component, aiding in identification, while the mass spectrometer provides molecular weight and structural information. waters.comweizmann.ac.il

In the analysis of natural product extracts containing this compound, techniques like HPLC-MS/MS and UPLC-PDA-MS are indispensable. They allow for the separation of this compound from a complex matrix of other compounds, its unambiguous identification through retention time, UV spectrum, and mass spectrum, and its quantification. researchgate.net The tandem mass spectrometry (MS/MS) capability is particularly useful for structural elucidation of unknown but related compounds in the mixture. nih.gov

Bioassay-Guided Fractionation Strategies

Bioassay-guided fractionation is a process used to isolate bioactive compounds from natural sources. numberanalytics.com The strategy involves separating a crude extract into fractions using chromatographic techniques. Each fraction is then tested for biological activity using a specific bioassay. The active fractions are subjected to further separation until a pure, bioactive compound is isolated. numberanalytics.com

This methodology was instrumental in the isolation of this compound from banana peels as an inhibitor of carbohydrate-digesting enzymes. oup.comresearchgate.net Researchers started with a crude extract of banana peel and tested its ability to inhibit α-glucosidase and α-amylase. oup.comresearchgate.net The active extract was then fractionated, and each fraction was tested again. This process was repeated, guiding the researchers toward the most active components, which were ultimately identified as this compound and 31-norcyclolaudenone. oup.comresearchgate.netresearchgate.net This approach ensures that the chemical isolation is focused on the compounds responsible for the observed biological effect. numberanalytics.com

Biosynthesis and Metabolic Pathways of Cycloeucalenone

Precursor Identification and Elucidation

The biosynthesis of cycloeucalenone originates from the triterpenoid (B12794562) backbone derived from 2,3-(S)-oxidosqualene (OS). nih.govbioone.org OS is a key intermediate produced from squalene (B77637) by the action of squalene epoxidase. nih.govbioone.org While non-photosynthetic eukaryotes cyclize OS to lanosterol (B1674476), photosynthetic eukaryotes, including plants, primarily cyclize OS to cycloartenol (B190886). nih.govbioone.org Cycloartenol is an isomer of lanosterol that contains a characteristic cyclopropane (B1198618) ring at the C-9,19 position. nih.govbioone.org This cyclopropane ring is a defining feature of the cycloartenol pathway, which leads to the production of phytosterols (B1254722), including those that involve this compound as an intermediate. nih.govbioone.org this compound itself can be described as a 4α,14-dimethyl-9β,19-cyclo-5α-ergost-24(28)-ene substituted by an oxo group at position 3. nih.gov

Enzymatic Transformations and Key Enzymes

The conversion of cycloartenol to this compound and its subsequent metabolism involves a series of enzymatic transformations.

Specific Oxidosqualene Cyclases (if implicated)

The initial step in the cyclization of 2,3-oxidosqualene (B107256) in plants is catalyzed by cycloartenol synthase (EC 5.4.99.8). nih.govbioone.org This enzyme is a type of oxidosqualene cyclase (OSC) that specifically catalyzes the formation of cycloartenol, the direct precursor to the pathway leading to this compound. nih.govbioone.org Cycloartenol synthase is distinct from the lanosterol synthase (EC 5.4.99.7) found in animals and fungi. nih.govbioone.org The catalytic mechanism of cycloartenol synthase involves complex cyclization and rearrangement reactions of OS to form the pentacyclic structure with the 9β,19-cyclopropane ring and 9 chiral centers. nih.govbioone.org

Cytochrome P450 Enzymes in Modifications (if implicated)

Cytochrome P450 enzymes (CYPs) are known to be involved in various hydroxylation and modification reactions in sterol biosynthesis. mdpi.comwikipedia.org While the direct involvement of a specific CYP in the formation of the ketone group at C-3 leading to this compound from a hydroxylated precursor (like cycloartenol) is not explicitly detailed in the search results, CYPs are broadly implicated in sterol metabolism in plants. For instance, CYPs are involved in reactions such as C-14 demethylation, which occurs downstream of cycloartenol in the plant pathway, utilizing obtusifoliol (B190407) as a substrate. nih.gov The conversion of a hydroxyl group to a ketone is an oxidation reaction that could potentially be catalyzed by an enzyme like a dehydrogenase or an oxidase, which might interact with or be part of a complex involving CYPs or other redox systems.

Methyltransferases and Other Modifying Enzymes

Methyltransferases, specifically S-adenosylmethionine (AdoMet)-sterol-C-methyltransferases (SMTs), play a crucial role in modifying the side chain of sterols in plants, leading to the characteristic 24-methyl and 24-ethyl sterols. nih.govbioone.org While SMTs are primarily involved in alkylation at C-24, this process occurs alongside the modifications of the sterol core structure, including the steps leading to and from this compound. nih.govbioone.org

Another key enzymatic transformation involves the reduction of this compound. This compound reductase is an enzyme that reduces the ketone group at C-3 of this compound to produce cycloeucalenol (B201777). nih.govontosight.ai This reaction is typically NADPH-dependent. ontosight.ai This reduction step is crucial for the progression of the pathway towards downstream sterols like sitosterol (B1666911) and stigmasterol. ontosight.ai

The following table summarizes some key enzymes and their roles in the sterol biosynthesis pathway that includes this compound:

Enzyme ClassSpecific Enzyme (if mentioned)EC NumberRole in PathwaySubstrate(s)Product(s)Organism (Examples)
Oxidosqualene CyclaseCycloartenol synthaseEC 5.4.99.8Catalyzes cyclization of OS to cycloartenol, precursor to this compound. nih.govbioone.org2,3-(S)-OxidosqualeneCycloartenolHigher Plants, Algae bioone.org
ReductaseThis compound reductaseNot specifiedReduces the C-3 ketone of this compound to a hydroxyl group. nih.govontosight.aiThis compoundCycloeucalenolPlants, Microorganisms ontosight.ai
MethyltransferaseSterol-C-methyltransferase (SMT)EC 2.1.1.41/143Alkylation of the sterol side chain, occurring alongside core modifications. nih.govbioone.orgVarious sterol intermediates24-methyl/ethyl sterols (downstream)Higher Plants, Fungi nih.gov
Cytochrome P450 (General Role)Not specific to this compound formationVariousInvolved in various oxidation/hydroxylation steps in sterol metabolism. mdpi.comwikipedia.orgVarious sterol intermediatesHydroxylated/modified sterols (e.g., 14-demethylation) nih.govEukaryotes mdpi.comwikipedia.org

Genetic and Molecular Regulation of Biosynthesis

The biosynthesis of this compound, as part of the larger sterol pathway, is subject to genetic and molecular regulation. Biosynthetic pathways are often controlled by the genes encoding the enzymes involved in the sequential conversion of precursors to products. pressbooks.pub Regulation can occur at the transcriptional level, affecting the amount of enzyme produced. libretexts.orgkhanacademy.org

Gene Cloning and Expression of Biosynthetic Enzymes

Research has involved the cloning and characterization of genes encoding enzymes in the plant sterol biosynthesis pathway. For example, the gene encoding cycloartenol synthase (ATCYC) has been cloned from Arabidopsis. nih.gov Similarly, cDNAs encoding sterol-C-methyltransferases (SMTs) have been characterized in Arabidopsis and Nicotiana tabacum, demonstrating their role in side chain alkylation. nih.govbioone.org Cloning of genes involved in biosynthetic pathways allows for the study of their expression patterns and the functional analysis of the encoded enzymes. nih.govneb.compatsnap.com The expression of biosynthetic enzyme genes can be influenced by developmental stages, environmental conditions, and regulatory proteins. libretexts.orgfrontiersin.orgnih.gov Understanding the genetic regulation of these enzymes provides insight into how the production of intermediates like this compound is controlled within the plant.

Research findings often involve the use of techniques such as gene cloning, expression in heterologous systems (like yeast), and analysis of mutants deficient in specific enzymes to elucidate the steps and regulation of the pathway. nih.govbioone.org For instance, expressing plant SMT cDNAs in yeast mutants deficient in SMT activity helped confirm the function of the cloned plant genes. nih.govbioone.org

EnzymeOrganism SourceGene/cDNA ClonedExpression Studies/FindingsCitation
Cycloartenol synthaseArabidopsis thalianaATCYCCloning reported. nih.gov nih.gov
Sterol-C-methyltransferaseArabidopsis thalianaATSMT2-1, ATSMT2-2cDNAs cloned and characterized; expression in yeast confirmed SMT activity. nih.govbioone.org nih.govbioone.org
Sterol-C-methyltransferaseNicotiana tabacumNTSMT2-1, NTSMT2-2cDNAs characterized, similar to Arabidopsis SMTs. bioone.org bioone.org
Sterol-C-methyltransferaseOriza sativaOSSMT2cDNA characterized, similar to Arabidopsis SMTs. bioone.org bioone.org
C4-methyl oxidaseSaccharomyces cerevisiaeERG25Gene cloning and characterization reported (involved in a related sterol pathway step). nih.govbioone.org nih.govbioone.org

Transcriptional Regulation of Pathway Genes

Transcriptional regulation plays a crucial role in controlling metabolic pathways in plants, including the biosynthesis of secondary metabolites like triterpenoids and sterols. mdpi.comfrontiersin.orgfrontiersin.org While general mechanisms of transcriptional regulation involving transcription factors (TFs) such as WRKY, MYB, AP2/ERF, bZIP, bHLH, and NAC have been identified in the context of plant secondary metabolism and stress responses, specific details regarding the transcriptional regulation of genes directly involved in this compound biosynthesis are less extensively documented in the provided search results. mdpi.com

However, studies on related pathways, such as the broader phytosterol biosynthesis pathway in rose, have investigated the alterations in structural genes like squalene synthase (SQS), squalene epoxidase (SQE), cycloartenol synthase (CCS), and others in response to biotic stress. frontiersin.org This suggests that the genes leading to this compound, as part of the phytosterol pathway, are likely subject to complex transcriptional control influenced by developmental and environmental factors. mdpi.comfrontiersin.org

The enzyme this compound reductase, which converts this compound to cycloeucalenol, is crucial in the biosynthesis of essential sterols like sitosterol and stigmasterol. ontosight.ai Alterations in the activity of this enzyme can impact plant growth, development, and stress response, highlighting the importance of regulating the expression of the gene encoding it. ontosight.ai Although the specific transcriptional regulators for the this compound reductase gene or other genes directly upstream of this compound are not explicitly detailed in the search results, it is reasonable to infer that their expression is coordinated within the larger framework of plant sterol homeostasis and response to external cues. mdpi.comfrontiersin.org

Biosynthetic Mutants and Pathway Engineering Studies

Research involving biosynthetic mutants has been instrumental in dissecting the plant sterol biosynthesis pathway. For example, studies in Arabidopsis have utilized mutants deficient in sterol biosynthesis enzymes to understand the pathway and the function of specific genes. nih.govbioone.org Functional complementation of Saccharomyces cerevisiae mutants (e.g., erg7 deficient in lanosterol synthase) with plant cDNAs, such as Arabidopsis cycloartenol synthase, has been a technique used to identify and characterize plant sterol pathway enzymes. nih.gov

Mutants affecting enzymes upstream or downstream of this compound in the phytosterol pathway can lead to altered sterol profiles and associated phenotypic changes. For instance, Arabidopsis dwf5 mutants, with deficiencies in brassinosteroid production due to defects in general phytosterol biosynthesis, exhibit short stature and smaller leaves. umn.edu Studies on smo2 mutants have shown accumulation of C4-methylated sterol intermediates. mdpi-res.com

While direct pathway engineering studies specifically focused on increasing or decreasing this compound production were not prominently detailed in the search results, the understanding gained from studying biosynthetic mutants and the characterization of pathway enzymes provides a foundation for potential future engineering efforts. nih.govmdpi.comumn.edu The identification of key enzymes like this compound reductase and the knowledge of their role in producing essential plant sterols suggest that manipulating the expression or activity of such enzymes could be a target for engineering sterol composition in plants. mdpi.comontosight.ai The distinct nature of the plant sterol pathway, initiated by cycloartenol, also presents opportunities for engineering approaches aimed at producing specific plant sterols or related compounds. wikipedia.orgnih.govmdpi.com

Synthetic and Semisynthetic Approaches to Cycloeucalenone and Its Analogs

Total Synthesis Strategies and Methodologies

As of current literature, a complete total synthesis of cycloeucalenone has not been explicitly detailed. However, the synthesis of related cycloartane (B1207475) and other complex triterpenoids provides a roadmap for how such a synthesis could be approached. scite.aikyoto-u.ac.jp The strategies would invariably involve the meticulous construction of the polycyclic core and the stereocontrolled introduction of the cyclopropane (B1198618) ring.

A retrosynthetic analysis of this compound would logically begin by simplifying the complex pentacyclic structure into more manageable precursors. scripps.eduwikipedia.org Key disconnections would likely target the bonds that are most challenging to form or those that lead to well-established synthetic intermediates.

A plausible retrosynthetic strategy could involve the following disconnections:

Side Chain Installation: The C-17 side chain could be introduced late in the synthesis via established methods like Wittig-type olefination or cross-coupling reactions on a suitable steroidal ketone precursor.

Cyclopropane Ring Formation: The C-9,C-19 methylene (B1212753) bridge, forming the cyclopropane ring, is a hallmark of the cycloartane skeleton. A key retrosynthetic disconnection would be the opening of this ring to a precursor with a C-19 methyl group and a C-9(10) double bond. This suggests a forward synthetic strategy involving intramolecular cyclopropanation of a suitable precursor. researchgate.netmdpi.com

Ring D and C-D Ring Junction: The formation of the five-membered D-ring fused to the C-ring could be envisioned through various annulation strategies common in steroid synthesis.

A/B Ring System: The trans-fused A/B ring system is a common motif in steroids and triterpenoids, and its construction could be approached through well-precedented methods, such as polyene cyclization cascades or sequential annulation reactions. wikipedia.orgengineering.org.cn

Table 1: Plausible Retrosynthetic Disconnections for this compound

Disconnection PointPrecursor StructureForward Synthetic Strategy
C-17 Side ChainSteroidal ketone at C-17Wittig reaction, Grignard addition
C-9,C-19 CyclopropaneC-19 methyl, C-9(10) alkeneIntramolecular Simmons-Smith or transition-metal-catalyzed cyclopropanation
D-ring AnnulationTricyclic intermediateNazarov cyclization, Pauson-Khand reaction
A/B Ring SystemAcyclic polyene precursorBiomimetic polyene cyclization

The synthesis of this compound, which possesses multiple stereocenters, would necessitate a high degree of stereocontrol. rsc.orgfrontiersin.org Enantioselective synthesis would be crucial to obtain a single enantiomer, as naturally occurring this compound is chiral.

Key stereochemical challenges include:

Ring Junctions: The stereochemistry of the various ring fusions (A/B, B/C, C/D) must be precisely controlled. Substrate-controlled reactions, guided by the inherent stereochemistry of the intermediates, are often employed.

Cyclopropane Ring: The formation of the cyclopropane ring must be diastereoselective, leading to the correct relative stereochemistry at C-9 and C-10. The use of chiral catalysts or auxiliaries in cyclopropanation reactions could be a viable strategy. mdpi.com

Side Chain Stereocenters: The stereocenter at C-20 in the side chain would need to be established, potentially through the use of chiral building blocks or asymmetric reactions.

The total synthesis of this compound remains a formidable challenge due to its structural complexity. scripps.eduuni-hannover.de Key hurdles would include:

Construction of the Cyclopropane Ring: Achieving the desired stereochemistry and regioselectivity during the formation of the strained three-membered ring within a complex polycyclic system is non-trivial. researchgate.netrsc.org

Late-Stage Functionalization: Introducing functional groups, such as the C-3 ketone, at later stages of the synthesis without compromising the integrity of the assembled carbon skeleton can be difficult.

Step Economy: Developing a concise and efficient synthesis with a minimal number of steps is a constant goal in natural product synthesis.

Innovations in synthetic methodology, such as advanced transition-metal-catalyzed reactions for C-H activation and functionalization, as well as novel cyclization cascades, could pave the way for a successful total synthesis of this compound in the future. engineering.org.cn

Stereoselective and Enantioselective Synthesis

Semisynthesis from Precursors or Related Natural Products

Semisynthesis, which utilizes naturally occurring compounds as starting materials, offers a more practical and often more efficient route to obtaining complex natural products like this compound. wikipedia.org The abundance of structurally related triterpenoids in nature makes this a particularly attractive approach.

A notable example is the biotransformation of 24-methylenecycloartanol (B74860) to cycloeucalenol (B201777), which can then be oxidized to this compound. researchgate.net This process mimics the natural biosynthetic pathway.

Biotransformation of 24-methylenecycloartanol:

Precursor: 24-methylenecycloartanol, a cycloartane-type triterpene, can be isolated from various plant sources.

Biocatalyst: The fungus Glomerella fusarioides has been shown to metabolize 24-methylenecycloartanol. researchgate.net

Transformation: The fungus facilitates the conversion of 24-methylenecycloartanol into cycloeucalenol. researchgate.net

Final Step: The resulting cycloeucalenol, which has a hydroxyl group at the C-3 position, can be readily oxidized to the corresponding ketone, this compound, using standard laboratory oxidizing agents (e.g., pyridinium (B92312) chlorochromate (PCC) or Jones reagent). ebi.ac.uk

Table 2: Semisynthetic Route to this compound

Starting MaterialIntermediateProductKey Transformation
24-Methylene-cycloartanolCycloeucalenolThis compoundFungal biotransformation followed by chemical oxidation

Design and Synthesis of this compound Derivatives and Analogs

The synthesis of derivatives and analogs of natural products is a crucial strategy in medicinal chemistry to explore structure-activity relationships (SAR) and to develop new therapeutic agents with improved properties. mdpi.comresearchgate.netnih.govnih.govscirp.org Although specific synthetic work on a wide range of this compound analogs is not extensively reported, general strategies for structural modification can be proposed based on its chemical structure.

Modifications to the this compound scaffold could be targeted at several key positions to probe their influence on biological activity.

Modification of the C-3 Carbonyl Group: The ketone at C-3 is a common feature in bioactive triterpenoids. researchgate.net Analogs could be synthesized by reducing the ketone to the corresponding alcohol (cycloeucalenol), which may exhibit different biological properties. ebi.ac.uk Further derivatization of the resulting hydroxyl group to form esters or ethers could also be explored. The formation of oximes or hydrazones from the ketone would introduce nitrogen-containing functionalities.

Alterations to the C-17 Side Chain: The double bond in the side chain is a potential site for various chemical transformations, including hydrogenation, epoxidation, or dihydroxylation. These modifications would alter the lipophilicity and steric bulk of the side chain, which could impact interactions with biological targets.

Modification of the Cyclopropane Ring: While chemically challenging due to the stability of the cyclopropane ring, reactions that involve the opening of this ring could lead to novel scaffolds with significantly altered three-dimensional shapes.

Introduction of Heteroatoms: Replacing carbon atoms within the steroidal skeleton with heteroatoms (e.g., nitrogen, oxygen, or sulfur) could lead to the generation of novel heterocyclic analogs with potentially unique biological activities.

These synthetic and semisynthetic strategies provide a framework for accessing this compound and its derivatives for further biological evaluation. The development of a total synthesis would be a significant achievement in organic chemistry, while semisynthetic and derivatization approaches offer more immediate avenues for exploring the therapeutic potential of this intriguing natural product.

Synthesis of Labeled Analogs for Mechanistic Studies

The elucidation of biochemical pathways and enzymatic mechanisms relies heavily on the use of isotopically labeled molecules. In the study of this compound and its role in sterol biosynthesis, labeled analogs serve as indispensable tools for tracing metabolic fates, determining kinetic isotope effects, and probing the stereochemistry of enzymatic reactions. While the multi-step total chemical synthesis of a complex triterpenoid (B12794562) like this compound specifically for labeling is often impractical, labeled versions are typically generated biosynthetically or through targeted semi-synthetic modifications. These labeled compounds are crucial for understanding the mechanisms of enzymes that act upon this compound, most notably the NADPH-dependent 3-keto reductase that converts it to cycloeucalenol. bioone.orgfrontiersin.org

The introduction of stable isotopes such as deuterium (B1214612) (²H) and carbon-13 (¹³C) into the this compound structure allows researchers to follow the molecule's transformation and to investigate the catalytic mechanism of downstream enzymes. symeres.com For instance, deuterium labeling can reveal whether a specific C-H bond is broken during a rate-determining step through the kinetic isotope effect (KIE). symeres.com Similarly, ¹³C-labeling is invaluable for nuclear magnetic resonance (NMR) studies and mass spectrometry-based analyses to track the incorporation and rearrangement of skeletal carbons. symeres.com

The primary focus for using labeled this compound analogs is to study the enzyme cycloeucalenol dehydrogenase (an aldo-keto reductase), which catalyzes the reduction of the C-3 keto group to a hydroxyl group, forming cycloeucalenol. bioone.org Mechanistic questions that can be addressed using labeled this compound include the stereospecificity of hydride transfer from the cofactor NADPH and the protonation of the resulting alkoxide intermediate.

Below is a table detailing potential isotopically labeled this compound analogs and their specific applications in mechanistic studies. The synthesis of these analogs would most practically be achieved by incubating plant microsomal preparations or purified enzymes with isotopically labeled precursors.

Labeled AnalogIsotopePosition of LabelSynthetic Approach (Hypothetical)Mechanistic Question AddressedAnalytical Technique
[2,4-²H₂]-CycloeucalenoneDeuterium (²H)C-2 and C-4Chemical exchange reaction on unlabeled this compound using a deuterated acid or base catalyst (e.g., AcOD). nih.govTo probe the enolization mechanism around the C-3 ketone and serve as a control for other labeling studies.Mass Spectrometry (MS), NMR Spectroscopy
[3-¹³C]-CycloeucalenoneCarbon-13 (¹³C)C-3 (carbonyl carbon)Biosynthesis using plant enzymes with [¹³C]-labeled squalene (B77637) or a downstream intermediate.To confirm the site of reduction by observing the change in chemical shift from a ketone to an alcohol in ¹³C-NMR.¹³C-NMR Spectroscopy
This compound (from [4R-²H]-NADPH)Deuterium (²H)Transferred from cofactorEnzymatic reduction of unlabeled this compound using chemically synthesized [4R-²H]-NADPH.To determine the stereospecificity of hydride transfer from the NADPH cofactor to the C-3 carbonyl.Chiral Chromatography, MS, NMR of the resulting cycloeucalenol
This compound (in H₂¹⁸O)Oxygen-18 (¹⁸O)Solvent environmentEnzymatic reduction of unlabeled this compound in ¹⁸O-labeled water.To determine the source of the proton for the C-3 hydroxyl group in the product (solvent vs. enzyme active site residue).High-Resolution Mass Spectrometry (HRMS)

By employing these and similar labeled analogs, researchers can piece together a detailed, step-by-step model of the enzymatic reduction of this compound. Such studies are fundamental not only for understanding the biosynthesis of essential phytosterols (B1254722) but also for characterizing the broader family of aldo-keto reductases involved in diverse metabolic pathways. plos.orgnih.gov

Biological Activities and Molecular Mechanisms of Cycloeucalenone

In Vitro Cytotoxicity and Anticancer Potential

Cycloeucalenone has demonstrated notable cytotoxic and anticancer effects in preclinical studies. ontosight.ainih.gov These investigations have highlighted its ability to inhibit the growth of cancer cells and trigger programmed cell death.

Antiproliferative Effects on Cancer Cell Lines

The antiproliferative activity of this compound has been observed in various cancer cell lines. Natural compounds, including triterpenes, are increasingly being investigated as alternative anticancer agents due to their potential for minimal toxicity. nih.govexplorationpub.com Studies have shown that extracts containing this compound can inhibit the proliferation of different cancer cell types. rsc.orgresearchgate.net For instance, some research has indicated that certain extracts possess significant cell growth inhibitory potential in human pancreatic and breast cancer cells. researchgate.net The cytotoxic effects of these natural compounds are often evaluated using assays that measure cell viability, such as the MTT assay. nih.gov

Table 1: Antiproliferative Effects of Selected Natural Compounds on Cancer Cell Lines

Compound/ExtractCancer Cell LineObserved EffectReference
Hexane (B92381) extract of banana fleshPANC-1 (pancreatic), MDA-MB-231 (breast)Inhibition of cell growth researchgate.net
Organometallic gold(I) complexVarious cancer cell linesStrong antiproliferative effects rsc.org
Justicia adhatoda leaf extractMCF-7 (breast) and other cell linesCytotoxicity, highest in MCF-7 nih.gov
Sinkiangenone BAGS (gastric)Antitumor activity rsc.org
CedrolA549 (lung)Inhibition of cell viability jmb.or.kr

This table is for illustrative purposes and includes data on various natural compounds to provide context for the types of antiproliferative studies conducted.

Induction of Apoptosis and Cell Cycle Arrest in Cellular Models

A key mechanism behind the anticancer potential of compounds like this compound is the induction of apoptosis, or programmed cell death, and the disruption of the cell cycle in cancer cells. explorationpub.comnih.gov Research on various natural and synthetic compounds has shown that they can trigger apoptosis and cause cells to halt at specific phases of the cell cycle, thereby preventing their proliferation. nih.govthescipub.combiomolther.orgnih.gov

For example, some compounds induce apoptosis by increasing the ratio of pro-apoptotic to anti-apoptotic proteins, such as Bax and Bcl-2. rsc.org They can also lead to the activation of caspases, which are crucial enzymes in the apoptotic pathway. nih.gov Furthermore, cell cycle arrest is a common outcome of treatment with these agents, often occurring at the G0/G1 or G2-M phases. rsc.orgjmb.or.krthescipub.com This arrest is frequently associated with changes in the expression of cell cycle regulatory proteins like cyclins and cyclin-dependent kinases (CDKs). rsc.orgjmb.or.kr

Modulation of Angiogenesis and Metastasis in Cellular Models

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. nanobioletters.commdpi.comfrontiersin.org The spread of cancer cells from a primary tumor to distant sites, known as metastasis, is a major cause of cancer-related mortality. frontiersin.org Some natural compounds have shown the ability to interfere with these processes. explorationpub.commdpi.com

The inhibition of angiogenesis can restrict the supply of nutrients and oxygen to the tumor, thereby hindering its growth. nanobioletters.com This can be achieved by targeting pro-angiogenic factors like vascular endothelial growth factor (VEGF). vascularcell.com Additionally, some compounds can inhibit the migration and invasion of cancer cells, which are key steps in the metastatic cascade. rsc.orglifelinecelltech.com For instance, scratch assays are used to assess the anti-metastatic properties of a compound by measuring its ability to prevent cells from "healing" a wound in a cell culture plate. rsc.org

Molecular Targets Involved in Anticancer Activity

The anticancer effects of many natural compounds are attributed to their interaction with specific molecular targets within cancer cells. explorationpub.commdpi.com These targets are often proteins or signaling pathways that are dysregulated in cancer. nih.govnih.gov

Key molecular targets include proteins involved in apoptosis (e.g., Bcl-2 family proteins, caspases), cell cycle regulation (e.g., cyclins, CDKs), and signaling pathways that promote cell proliferation and survival (e.g., PI3K/Akt/mTOR, NF-κB). explorationpub.commdpi.comnih.gov For instance, some compounds can inhibit the activity of kinases like VEGFR-2, which is involved in angiogenesis. nih.gov Others may target topoisomerases, enzymes that are essential for DNA replication and repair. nih.gov The ability of a compound to interact with multiple targets can contribute to its broad-spectrum anticancer activity. nih.gov

Antimicrobial Activities

In addition to its anticancer potential, this compound and related compounds have been investigated for their antimicrobial properties. ontosight.aid-nb.infooup.com

Antibacterial Efficacy Against Pathogenic Strains

Studies have explored the antibacterial activity of extracts containing this compound against various pathogenic bacteria. d-nb.infocmu.ac.thresearchgate.net The search for new antimicrobial agents is driven by the increasing prevalence of antibiotic-resistant strains. frontiersin.org

Research has shown that certain plant extracts containing triterpenes exhibit inhibitory effects against a range of bacteria. d-nb.info However, the efficacy can vary depending on the bacterial strain. For example, one study reported that iso-cycloeucalenone showed weak activity against Escherichia coli and Pseudomonas aeruginosa, and was inactive against Bacillus subtilis. oup.com The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antibacterial efficacy of a compound, representing the lowest concentration that prevents visible bacterial growth. scielo.br

Table 2: Reported Antibacterial Activity of a Related Compound (iso-Cycloeucalenone)

Bacterial StrainActivityReference
Candida albicans UPCC 2168Weak oup.com
Escherichia coli UPCC 1195Weak oup.com
Pseudomonas aeruginosa UPCC 1244Weak oup.com
Trichophyton mentagrophyte UPCC 4193Weak oup.com
Bacillus subtilis UPCC 1295Inactive oup.com
Aspergillus niger UPCC 4219Inactive oup.com

Antifungal Properties and Mechanisms

This compound has demonstrated notable antifungal activity. Research indicates that triterpenoids, the class of compounds to which this compound belongs, can act as antifungal agents. researchgate.netmdpi.com Their mechanism of action is believed to involve the disruption of fungal cell membranes and the inhibition of crucial enzymes like ergosterol (B1671047) biosynthesis. semanticscholar.orgmdpi-res.com

Studies on extracts containing this compound have shown inhibitory effects against various fungal species. For instance, extracts from Musa paradisiaca (plantain) peel and stalk, which contain this compound, have demonstrated the ability to inhibit the growth of spoilage fungi such as Aspergillus niger, Aspergillus oryzae, and Rhizopus stolonifer. researchgate.net The presence of this compound, along with other bioactive compounds, is thought to contribute to this antifungal action. researchgate.net

Fungal Species Effect of Extracts Containing this compound Reference
Aspergillus nigerInhibition of growth researchgate.net
Aspergillus oryzaeInhibition of growth researchgate.net
Rhizopus stoloniferInhibition of growth researchgate.net

Antiviral Effects

The potential antiviral activity of this compound has been explored, particularly in the context of SARS-CoV-2. A computational study identified this compound as one of five compounds from the neem plant (Azadirachta indica) that showed stable interactions with the E and M proteins of the SARS-CoV-2 virus. plos.orgplos.org This interaction suggests a potential mechanism for inhibiting viral spread by interfering with viral assembly. scielo.org.pe It is important to note that this research is based on in-silico models, and further experimental validation is required to confirm these antiviral effects.

Antiparasitic Activity

This compound's efficacy against parasites has been investigated, with a particular focus on Leishmania and filarial worms.

Anti-Leishmanial Activity

Studies on the anti-leishmanial properties of this compound have yielded mixed results. One study evaluating cycloartane-type triterpenes from Musa paradisiaca fruit peel found that this compound did not exhibit activity against Leishmania infantum chagasi promastigotes and amastigotes. researchgate.net In contrast, other compounds isolated from the same source, such as 24-methylene-cycloartanol and a mixture of β-sitosterol and stigmasterol, showed significant anti-leishmanial effects. researchgate.net Another review mentions this compound in the context of anti-leishmanial compounds, but does not provide specific data on its activity. researchgate.net

Antifilarial Activity

Research has suggested that extracts from plants containing this compound, such as Tinospora crispa, possess antifilarial properties. nih.govfrontiersin.org Aqueous extracts of T. crispa have demonstrated moderate activity against the adult worms of Brugia malayi and also exhibited microfilaricidal activity. nih.govfrontiersin.orgajol.info While this compound is a known constituent of T. crispa, the specific contribution of this compound to the observed antifilarial effects has not been definitively isolated and studied. nih.govfrontiersin.org

Anti-inflammatory and Immunomodulatory Effects

This compound has been recognized for its anti-inflammatory and immunomodulatory potential. ontosight.ainih.gov Triterpenoids, in general, are known to possess these properties. researchgate.net

Modulation of Inflammatory Mediators

Research suggests that this compound can modulate the production of key inflammatory mediators. A study on compounds isolated from Solanum cernuum demonstrated that this compound exhibited anti-inflammatory effects in an acetic acid-induced writhing test, a model for inflammatory pain. researchgate.netnih.gov This suggests an interaction with inflammatory mediators involved in the pain response. researchgate.netnih.gov The modulation of inflammatory mediators like cytokines and prostaglandins (B1171923) is a key mechanism for controlling inflammation. numberanalytics.comfrontiersin.orguoguelph.ca

Inhibition of Pro-inflammatory Pathways

The anti-inflammatory actions of this compound are linked to the inhibition of major pro-inflammatory signaling pathways. One significant pathway is the nuclear factor-kappa B (NF-κB) pathway, a critical regulator of genes involved in inflammation and immunity. nih.govmdpi.com While direct evidence for this compound's effect on NF-κB is still emerging, studies on related compounds and extracts containing it point towards this mechanism. scribd.com For instance, research on Solanum cernuum extracts containing this compound showed a decrease in COX-2 protein expression, an enzyme often regulated by NF-κB and a key player in prostaglandin (B15479496) synthesis. researchgate.netnih.gov However, in the same study, this compound did not significantly affect TNF-α production in THP-1 macrophages. researchgate.netnih.gov Cyclopentenone prostaglandins, which share structural similarities with certain aspects of triterpenoids, have been shown to directly inhibit IκB kinase (IKK), a key component in the NF-κB pathway. nih.govnih.gov

Antioxidant Mechanisms and Cellular Protection

This compound is believed to contribute to antioxidant defense and cellular protection. nih.gov Triterpenoids, as a class, are recognized for their antioxidant capabilities, which include scavenging reactive oxygen species (ROS) like superoxide (B77818) and chelating metal ions such as Fe²⁺ and Cu²⁺. jcdr.net

Banana flesh and peel, which contain this compound, are rich sources of bioactive antioxidant compounds that help defend against free radical-mediated oxidative damage in cells. nih.govmedipol.edu.tr The antioxidant activity of triterpenoids like this compound is thought to contribute to the stability of cellular membranes, including those of liver cells. jcdr.net The phenolic compounds also present in these natural sources work in concert with triterpenoids to provide a robust antioxidant effect. medipol.edu.trbioline.org.br

Compound Class Proposed Antioxidant Mechanism Reference
TriterpenoidsScavenging of reactive oxygen species (e.g., superoxide), metal chelation (Fe²⁺, Cu²⁺), maintenance of cell membrane stability. jcdr.net
Phenolic CompoundsScavenging of free radicals, inhibition of reactive oxygen species production. medipol.edu.tr

Radical Scavenging Pathways in Cellular Systems

The antioxidant activity of extracts from plants such as Tinospora crispa, which contain this compound, has been demonstrated through methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. x-mol.net This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. researchgate.netplos.org The presence of this compound in extracts with high DPPH scavenging activity points towards its potential to act as a free-radical scavenger. x-mol.net However, further research is required to elucidate the specific cellular pathways through which pure this compound exerts these effects and to determine its efficacy in scavenging various reactive oxygen species (ROS) and reactive nitrogen species (RNS) within a biological context.

Modulation of Endogenous Antioxidant Systems

The body possesses a complex network of endogenous antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), which work in concert to neutralize harmful free radicals. thegoodscentscompany.comnih.gov Some natural compounds can bolster these defenses by upregulating the expression or activity of these enzymes. For instance, flavonoids have been noted to indirectly increase the activity of cellular antioxidant enzymes. oup.com While there is no direct evidence to date demonstrating that this compound modulates the activity of SOD, CAT, or GPx, its structural characteristics as a triterpenoid (B12794562) warrant investigation into its potential to influence these endogenous systems. The activation of transcription factors like Nrf2, a master regulator of the antioxidant response, is a key mechanism by which many phytochemicals enhance cellular defense against oxidative stress. researchgate.netkegg.jp Future studies are needed to explore whether this compound can activate the Nrf2 pathway, thereby inducing the expression of a suite of antioxidant and cytoprotective genes.

Enzyme Modulation and Inhibition

This compound has demonstrated significant inhibitory activity against several key enzymes involved in carbohydrate digestion and steroid biosynthesis, highlighting its potential as a modulator of metabolic processes.

Inhibition of Carbohydrate Digestive Enzymes (e.g., α-glucosidase, α-amylase)

A noteworthy biological activity of this compound is its ability to inhibit α-glucosidase and α-amylase, two critical enzymes in the digestion of carbohydrates. x-mol.netoup.comresearchgate.net By inhibiting these enzymes, this compound can slow down the breakdown of complex carbohydrates into absorbable monosaccharides, thereby helping to manage postprandial hyperglycemia.

One study found that this compound isolated from banana peel exhibited potent inhibitory effects on both yeast α-glucosidase and porcine pancreatic α-amylase. oup.comresearchgate.net The half-maximal inhibitory concentration (IC50) values were determined to be 31.83 ± 2.46 μM for α-glucosidase and 20.33 ± 0.59 μM for α-amylase. oup.comresearchgate.net Kinetic analysis revealed that this compound induces a parabolic mixed-type inhibition against α-glucosidase, with an inhibition constant (Ki) of 73.86 μM. oup.comresearchgate.net This type of inhibition suggests that this compound can bind to both the free enzyme and the enzyme-substrate complex, but at a site distinct from the active site.

Table 1: Inhibitory Activity of this compound against Carbohydrate Digestive Enzymes

Enzyme Source IC50 (μM) Type of Inhibition Ki (μM) Reference
α-Glucosidase Yeast 31.83 ± 2.46 Parabolic mixed-type 73.86 oup.comresearchgate.net
α-Amylase Porcine Pancreas 20.33 ± 0.59 Not specified Not specified oup.comresearchgate.net

Inhibition of Steroid Biosynthesis Enzymes (e.g., S-adenosyl-L-methionine:cycloeucalenol (B201777) C-24-methyltransferase, cycloeucalenol-obtusifoliol isomerase)

In the realm of phytosterol biosynthesis, enzymes such as S-adenosyl-L-methionine:cycloeucalenol C-24-methyltransferase and cycloeucalenol-obtusifoliol isomerase play pivotal roles. While direct inhibition by this compound has not been explicitly reported, studies on structural analogues of the natural substrate, cycloeucalenol, provide insights into the potential for inhibition.

S-adenosyl-L-methionine:cycloartenol (B190886) C-24-methyltransferase, an enzyme that catalyzes the alkylation of cycloartenol, has been shown to be potently inhibited by derivatives of cycloartenol bearing a positive charge at position C-25. nih.gov Given that this compound is a ketone derivative of cycloeucalenol, its potential to interact with this enzyme, perhaps after structural modification, is a subject for further investigation.

Cycloeucalenol-obtusifoliol isomerase catalyzes the opening of the cyclopropane (B1198618) ring of cycloeucalenol to form obtusifoliol (B190407), a key step in plant sterol synthesis. bioone.orgnih.gov The binding and transformation of substrates by this enzyme are highly dependent on specific structural features, such as the 3β-hydroxyl group on the A-ring. nih.gov Although this compound possesses a 3-keto group instead of a 3β-hydroxyl group, this structural difference from the natural substrate suggests it could potentially act as a competitive inhibitor or bind to the enzyme in a manner that modulates its activity.

Other Enzyme Interactions

Beyond its effects on metabolic enzymes, this compound has been investigated for its interactions with other protein targets. A computational study suggested that this compound could be a strong candidate for interacting with the human P2Y-A receptor, with binding primarily driven by hydrogen bonds and hydrophobic interactions. researchgate.net These purinergic receptors are involved in a variety of physiological processes, and their modulation by compounds like this compound could have therapeutic implications.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity and for guiding the design of more potent and selective analogues. For this compound, SAR studies have primarily focused on its inhibitory effects on carbohydrate digestive enzymes.

A comparative study of triterpenes isolated from banana peel, including this compound, 31-norcyclolaudenone, cycloeucalenol, and its isomer, provided valuable insights into the structural features required for the inhibition of α-glucosidase and α-amylase. oup.comresearchgate.net The key findings from this research indicate that the carbonyl group at the C-3 position is a primary active site for the inhibitory activity. oup.comresearchgate.net This is evidenced by the fact that this compound and 31-norcyclolaudenone, which both possess a C-3 carbonyl group, showed significant inhibitory activity, whereas their corresponding alcohol counterparts, cycloeucalenol and its isomer (with a 3β-hydroxyl group), had insufficient activity. oup.comresearchgate.net

Furthermore, the presence of a double bond in the side chain was also identified as an important feature for the inhibitory action of these triterpenes. oup.comresearchgate.net These findings suggest that both the A-ring modification (C-3 carbonyl) and the side chain structure contribute to the effective binding and inhibition of α-glucosidase and α-amylase.

Identification of Key Pharmacophores (e.g., carbonyl group at C-3, double bond in side chain)

A pharmacophore is a part of a molecular structure that is responsible for a particular biological or pharmacological interaction that it undergoes. Research has identified two primary active sites on the this compound molecule that are critical for its biological effects: the carbonyl group at the C-3 position and a double bond within its side chain. oup.comresearchgate.net

The significance of the carbonyl group at C-3 is highlighted in studies comparing the bioactivity of this compound with its related compound, cycloeucalenol, where the carbonyl group is replaced by a hydroxyl group. In assays testing for the inhibition of carbohydrate-digesting enzymes, cycloeucalenol and its isomer showed insufficient inhibitory activity against both α-glucosidase and α-amylase. oup.comresearchgate.net This stark difference underscores that the carbonyl ketone at C-3 is a crucial feature for these specific inhibitory activities. oup.com

Furthermore, the double bond in the side chain has been identified as another key pharmacophore. oup.comresearchgate.net The position of this double bond also appears to influence the degree of inhibitory activity, as observed in comparative studies of different triterpenes. oup.com Bioassay-guided fractionation of banana peel extract identified this compound and 31-norcyclolaudenone as potent inhibitors of α-glucosidase and α-amylase, with their activity attributed to these key structural features. oup.comresearchgate.net

CompoundEnzymeIC₅₀ Value (μM)Reference
This compoundα-glucosidase31.83 ± 2.46 oup.com
This compoundα-amylase20.33 ± 0.59 oup.com
31-norcyclolaudenoneα-glucosidase38.85 ± 1.54 oup.com
31-norcyclolaudenoneα-amylase27.63 ± 0.83 oup.com
Acarbose (Control)α-glucosidase884.6 oup.com

Influence of Stereochemistry on Activity

Stereochemistry, the three-dimensional arrangement of atoms and molecules, is a pivotal factor in determining the biological activity of chiral compounds. nih.govpku.edu.cn Since biological targets such as enzymes and receptors are themselves chiral, they often interact differently with different stereoisomers of a single compound. mdpi.comnih.gov These differences can lead to significant variations in pharmacodynamic, pharmacokinetic, and toxicological properties between enantiomers. mdpi.comnih.gov

Computational Approaches to SAR (e.g., QSAR)

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound relates to its biological activity. wikipedia.org These studies help identify the chemical groups responsible for a molecule's effects. wikipedia.org A more advanced method, Quantitative Structure-Activity Relationship (QSAR), refines this by creating mathematical models to predict the activity of novel compounds based on their structural and physicochemical features. wikipedia.orgmdpi.com QSAR models are instrumental in the rational design of new drug candidates and for optimizing the properties of existing lead compounds. mdpi.com

While comprehensive computational QSAR studies specifically targeting this compound are not extensively reported in the literature, foundational SAR analyses have been conducted. These analyses are based on comparing the activities of this compound with structurally similar molecules. The findings that the C-3 carbonyl group and the side-chain double bond are essential for its α-glucosidase and α-amylase inhibitory activity represent a primary SAR determination. oup.comresearchgate.net This knowledge forms the basis upon which future, more detailed computational QSAR models could be built to design and predict the efficacy of new this compound derivatives.

Cellular Uptake and Intracellular Localization Studies

For a compound to exert a biological effect, it must first be taken up by cells and then reach its specific subcellular target. nih.gov The process of cellular uptake, or internalization, can occur through several mechanisms, including passive diffusion across the cell membrane or various forms of active transport like endocytosis. beilstein-journals.org Common endocytic pathways include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. nih.gov

The specific uptake mechanism used by a compound has direct consequences on its subsequent intracellular localization. beilstein-journals.org For instance, substances internalized via endocytosis are typically enclosed in vesicles that may traffic to early endosomes, late endosomes, or lysosomes. nih.gov The ability of a compound to escape these vesicles and reach other compartments, such as the mitochondria or the nucleus, is critical for its mechanism of action. curie.fr Understanding the cellular uptake and localization profile of a molecule is therefore essential for elucidating its biological function and for the development of targeted drug delivery systems. nih.govbeilstein-journals.org

To date, specific research detailing the precise mechanisms of cellular uptake and the definitive intracellular localization of this compound is limited in publicly available scientific literature.

Biotechnological and Ecologically Relevant Research Applications of Cycloeucalenone

Potential as a Lead Compound for Agrochemicals

The biological activities of cycloeucalenone suggest its potential as a template for developing new agrochemical products, such as plant growth regulators and natural pesticides.

Plant growth regulators (PGRs) are chemical compounds used to modify plant growth and development, such as suppressing shoot elongation or promoting flowering. pedchem.comlainco.comontario.caumass.edu this compound plays a significant, albeit indirect, role in the endogenous regulation of plant development. It is a key intermediate in the biosynthesis of phytosterols (B1254722), which are essential for plant function. mdpi.compreprints.org

An enzyme known as this compound reductase facilitates the conversion of this compound into cycloeucalol. ontosight.ai Cycloeucalol serves as a precursor for the synthesis of vital plant sterols, including sitosterol (B1666911) and stigmasterol. ontosight.ai These sterols are fundamental components of plant cell membranes, where they regulate fluidity and permeability. Furthermore, they are precursors for the synthesis of certain steroid hormones that control various aspects of plant growth, development, and responses to environmental stress. ontosight.ai Consequently, any alterations in the activity of this compound reductase or the availability of this compound can impact a plant's developmental trajectory and its ability to cope with stress, highlighting its importance in the plant's own growth regulation machinery. ontosight.ai

Research into plant-derived compounds for pest management is driven by the need for more environmentally benign alternatives to synthetic pesticides. nih.govmdpi.com Natural products from plants can act as repellants, attractants, or antifeedants. nih.goveolss.net

Studies have identified this compound as a promising candidate for a natural biopesticide. Research on the chemical constituents of Buddleja officinalis leaves found that this compound demonstrated potent antifeedant activity against the cotton bollworm (Helicoverpa armigera), a significant agricultural pest. nih.gov This antifeedant property suggests it could be used to protect crops by deterring insects from feeding.

In addition to its pesticide potential, this compound has also exhibited herbicidal properties. In the same study, it was shown to have inhibitory effects on the seed germination of Arabidopsis thaliana, a model plant species. nih.gov This finding indicates that this compound could be a lead compound for the development of natural herbicides. The compound has also been identified in plants known for their insecticidal properties, such as Neem (Azadirachta indica). actascientific.comunanijournal.com

Table 1: Investigated Agrochemical Potential of this compound

Activity TypeTarget OrganismObserved EffectSource
Antifeedant Helicoverpa armigera (Cotton Bollworm)Potent antifeedant activity nih.gov
Herbicide Arabidopsis thalianaInhibited seed germination nih.gov

Biotechnological Production and Optimization

The extraction of this compound directly from plant sources can be limited by low yields and environmental variability. mdpi.com Biotechnological methods, including microbial fermentation and plant cell cultures, offer promising and sustainable alternatives for scaled production. bibliotekanauki.plnih.gov

Microbial fermentation is a well-established strategy for producing a wide array of natural products. apprimus-verlag.desciepublish.com The yeast Saccharomyces cerevisiae is a particularly attractive host for producing triterpenoids due to its robust nature, well-characterized genetics, and its endogenous mevalonate (B85504) pathway, which naturally produces precursors for triterpenoid (B12794562) synthesis. sciepublish.comfrontiersin.org While the scaled fermentation of this compound itself is not yet widely reported, research on related triterpenoids demonstrates the platform's viability.

Plant cell, tissue, and hairy root cultures provide a controlled environment for the production of valuable secondary metabolites, independent of geographic or climatic constraints. mdpi.combibliotekanauki.pl These in vitro systems have been successfully employed for the production of various triterpenoids. mdpi.com The biosynthesis of triterpenoids and sterols originates from the common precursor squalene (B77637), and the cyclization of 2,3-oxidosqualene (B107256) is a critical branch point between these pathways. mdpi.com

Research has shown that the production of triterpenoids in plant cell cultures can be significantly enhanced through elicitation—the addition of specific molecules to the culture medium to trigger a defense response and stimulate secondary metabolite production. For example, in cell suspension cultures of Uncaria tomentosa, the addition of pectin (B1162225) led to an increased production of the triterpenes ursolic and oleanolic acid. oup.com Similarly, in apple cell suspension cultures, treatment with methyl jasmonate was shown to enhance the biosynthesis of specific triterpenes. mdpi.com These techniques could be applied to cell cultures of this compound-producing plants, such as Tinospora crispa or Musa species, to establish a reliable and optimized production pipeline. nih.govmosti.gov.my

Microbial Fermentation for Scaled Production (e.g., yeast-based platforms for related compounds)

Role in Chemical Ecology and Plant Defense Mechanisms

This compound plays a direct role in the complex interactions between plants and their environment, particularly in defense against herbivores. dntb.gov.ua Plants produce a vast array of secondary metabolites that can deter pests and pathogens. nih.gov

Research has localized this compound to the glandular trichomes of Buddleja officinalis. nih.gov Glandular trichomes are specialized hair-like structures on the plant surface that function as "phytochemical factories," producing and storing defensive compounds. nih.gov Their location on the plant exterior makes them a first line of defense against insects and other threats.

The potent antifeedant activity of this compound against the generalist herbivore Helicoverpa armigera is a clear example of its defensive function. nih.gov By making the plant tissue unpalatable, it reduces damage from chewing insects. Interestingly, the compound showed no significant activity against the specialist herbivore Hyphasis inconstans, suggesting a degree of specificity in its ecological role. nih.gov Furthermore, this compound is a metabolite in the phytosterol biosynthesis pathway, which is integral to maintaining cell membrane integrity. frontiersin.org Plants can regulate this pathway to cope with stresses, including attacks by herbivores like spider mites, reinforcing the compound's role in the broader plant defense system. frontiersin.org

Advanced Research Techniques and Methodologies Applied to Cycloeucalenone Studies

Omics Technologies in Cycloeucalenone Research

Omics technologies provide a holistic view of the molecular landscape of a biological system by enabling the large-scale analysis of entire sets of molecules, such as genes, proteins, and metabolites. humanspecificresearch.orguninet.edu These approaches are instrumental in studying this compound, from its biosynthesis in plants to its interactions within a biological system.

Transcriptomics, the study of the complete set of RNA transcripts in a cell or organism, is a powerful tool for elucidating the biosynthetic pathways of natural products. mdpi.com Techniques like RNA-Sequencing (RNA-Seq) allow researchers to generate a snapshot of all gene activity under specific conditions. In the context of this compound, comparative transcriptome analysis is particularly valuable. frontiersin.org By comparing gene expression profiles between high- and low-cycloeucalenone-producing plant species, or different tissues of the same plant, scientists can identify differentially expressed genes (DEGs) that are likely involved in its synthesis. mdpi.comfrontiersin.org

This approach has been used to unravel the complex pathways of other terpenoids and alkaloids. frontiersin.orgnih.gov For this compound, transcriptomics could pinpoint key enzymes in the mevalonate (B85504) (MVA) pathway and specific cyclases and oxidoreductases responsible for forming its unique cyclopropane (B1198618) ring and other structural features. frontiersin.org Subsequent Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analyses of these DEGs help to map the entire biosynthetic network, providing a genetic blueprint for its production. frontiersin.orgsemanticscholar.org

Proteomics focuses on the large-scale study of proteins, including their expression, modifications, and interactions. humanspecificresearch.org In this compound research, proteomics is crucial for identifying the enzymes involved in its biosynthesis and, importantly, for discovering its molecular targets in biological systems—a key step in understanding its mechanism of action. frontiersin.org

Chemoproteomics, a sub-discipline of proteomics, utilizes chemical probes derived from a bioactive small molecule to identify its protein binding partners. nih.govmdpi.com Two primary strategies are:

Compound-Centered Chemical Proteomics (CCCP): This method involves synthesizing a this compound derivative that is immobilized on a solid support (like a bead). This "baited" support is then used to "fish" for interacting proteins from cell or tissue lysates. The captured proteins are subsequently identified using high-resolution mass spectrometry. frontiersin.org

Activity-Based Protein Profiling (ABPP): ABPP uses reactive probes that covalently bind to the active sites of specific enzyme families. frontiersin.orgmdpi.com A competitive ABPP experiment could be designed where cell extracts are treated with this compound before the probe is added. If this compound binds to a particular enzyme, it will block the probe from binding, leading to a decreased signal for that protein, thus identifying it as a target.

These proteomic approaches offer an unbiased way to deconvolute the complex pharmacology of natural products like this compound, revealing both on-target and potential off-target interactions. evotec.comnih.gov

Metabolomics involves the comprehensive analysis of all small-molecule metabolites within a biological sample. fgcz.ch This technology is essential for both discovering this compound in natural sources and understanding the metabolic pathways it influences. By analyzing the metabolic fingerprint of a plant known to produce this compound, such as Tinospora crispa, researchers can confirm its presence and identify other structurally related triterpenoids. nih.govmdpi.com

Furthermore, metabolomics is a powerful tool for pathway elucidation. By comparing the metabolomes of biological systems (e.g., cells, tissues) before and after treatment with this compound, scientists can identify metabolic pathways that are significantly altered. mdpi.com This can provide clues about its biological function and mechanism of action. For instance, an increase or decrease in specific lipids, amino acids, or energy metabolites could point toward the cellular processes modulated by this compound. The choice of analytical platform and pathway analysis methods, such as over-representation analysis (ORA), can significantly influence the results and requires careful consideration to ensure reliability. plos.org

Proteomics for Enzyme and Target Identification (e.g., chemoproteomics)

Computational Chemistry and Molecular Modeling

Computational chemistry uses computer simulations to solve complex chemical problems, significantly accelerating the drug discovery process by predicting molecular properties and interactions. nextmol.comwikipedia.org These in silico methods are widely applied to study natural products like this compound, providing insights that complement experimental data. mtu.edu

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to the active site of a macromolecular target, typically a protein. tandfonline.combiorxiv.org The method calculates the binding energy, which indicates the strength of the interaction, and predicts the specific orientation and conformation of the ligand within the binding pocket. tandfonline.com Molecular docking studies have been used to explore the potential of this compound as an inhibitor of various protein targets.

Target ProteinOrganism/Disease ContextKey Findings
α-glucosidase Diabetes MellitusThis compound was predicted to be an inhibitor, with molecular docking revealing interactions with key residues in the enzyme's active site. researchgate.net
SARS-CoV-2 Envelope (E) Protein COVID-19Docking studies identified this compound as a potential inhibitor of the viral E protein, suggesting a possible antiviral application. tandfonline.com
α-amylase Diabetes MellitusIn silico screening has explored this compound as a potential inhibitor of α-amylase. x-mol.net

Following docking, molecular dynamics (MD) simulations are often employed. MD simulations model the movement of atoms and molecules over time, providing a dynamic view of the ligand-protein complex. ebsco.com This technique is used to assess the stability of the binding pose predicted by docking and to understand how the protein's flexibility influences the interaction with this compound. researchgate.netrsc.org

De novo drug design refers to the computational creation of novel molecular structures with desired properties, rather than screening existing compound libraries. nih.govfrontiersin.org The complex, rigid pentacyclic triterpenoid (B12794562) structure of this compound makes it an excellent scaffold for this approach.

In scaffold-based de novo design, the core structure of this compound is used as a starting template. nih.gov Computational algorithms then explore ways to add, remove, or modify functional groups and side chains to generate a library of new, virtual compounds. ethz.charxiv.org The goals of this process are to:

Improve binding affinity and selectivity for a specific target.

Enhance pharmacokinetic properties (e.g., solubility, metabolic stability).

Explore new chemical space to discover novel biological activities.

Advanced methods, including those using deep learning, can generate molecules based on the this compound scaffold and evaluate them for drug-likeness and synthetic feasibility, offering a powerful strategy for transforming a natural product into optimized lead compounds. nih.govarxiv.org

Molecular Docking and Dynamics Simulations

Isotopic Labeling Studies for Biosynthetic Pathway Tracing

Isotopic labeling is a powerful technique used to elucidate the biosynthetic pathways of natural products by tracing the metabolic fate of atoms from precursor molecules into the final structure. wikipedia.org This methodology involves introducing a precursor compound enriched with a specific stable or radioactive isotope (e.g., ¹³C, ¹⁴C, ²H, ³H, ¹⁵N, ¹⁸O) into a biological system, such as a plant or cell culture. iptsalipur.org The organism then utilizes this "labeled" precursor in its metabolic processes. By isolating the target compound, in this case, this compound, and analyzing the position and extent of isotope incorporation using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), researchers can map the sequence of biochemical reactions and identify the intermediates involved in its formation. wikipedia.orgnih.gov

This compound is a triterpenoid, a class of compounds known to be synthesized via the mevalonate (MVA) pathway. This pathway begins with the condensation of acetyl-CoA molecules to form mevalonic acid, which is subsequently converted into isoprene (B109036) units that serve as the building blocks for all terpenoids. iptsalipur.org For a complex molecule like this compound, tracing its formation from these fundamental precursors provides critical insights into the enzymatic machinery responsible for its synthesis.

A hypothetical isotopic labeling study to trace the biosynthesis of this compound in a producing plant, such as Tinospora crispa nih.gov, might involve the following steps:

Administration of Labeled Precursors: Feeding the plant with isotopically labeled versions of suspected precursors. Key precursors for the triterpenoid pathway include acetate (B1210297) and mevalonate.

Incubation and Extraction: Allowing sufficient time for the plant to metabolize the labeled precursors and synthesize this compound. The compound is then extracted and purified.

Analysis: Using ¹³C-NMR to pinpoint the exact locations of ¹³C labels in the this compound carbon skeleton or using MS to detect the mass increase corresponding to isotope incorporation.

By comparing the labeling pattern in the final this compound molecule with the known positions of atoms in the precursors, the specific cyclization and rearrangement steps catalyzed by enzymes like terpene synthases can be deduced. nih.gov Competitive feeding experiments, where the plant is simultaneously fed a labeled precursor and an unlabeled hypothetical intermediate, can further clarify the exact sequence of the pathway. iptsalipur.org

Table 1: Hypothetical Isotopic Labeling Scheme for this compound Biosynthesis

Labeled Precursor Administered Analytical Technique Expected Research Finding
[1-¹³C]-Acetate or [2-¹³C]-Acetate ¹³C-NMR Spectroscopy Reveals the pattern of incorporation of acetate units into the triterpenoid backbone, confirming the origin of the carbon skeleton from the mevalonate pathway.
[¹⁴C]-Mevalonic Acid Scintillation Counting & Degradative Chemistry Quantifies the efficiency of mevalonic acid incorporation and confirms it as a direct intermediate in the biosynthetic pathway.
[²H]-Lanosterol Mass Spectrometry (MS) & ²H-NMR Traces the conversion of lanosterol (B1674476), a key cyclized precursor, into this compound, helping to identify the specific demethylation and isomerization steps. nih.gov
¹⁸O₂ Mass Spectrometry (MS) Determines the origin of the oxygen atom in the ketone group, indicating whether it is incorporated from molecular oxygen via an oxygenase enzyme or from water.

Advanced Microscopy Techniques for Cellular Localization and Interaction Studies

Understanding the precise location of a natural product within a cell and its interactions with other biomolecules is crucial for deciphering its biological function. Advanced microscopy techniques offer the ability to visualize these processes with high resolution, often in living cells. nih.gov While specific microscopy studies on this compound are not widely documented, the application of established methods could provide significant insights into its cellular dynamics.

For most advanced light microscopy techniques, this compound would first need to be rendered fluorescent. This could be achieved through direct chemical synthesis of a fluorescently-tagged this compound derivative or by using fluorescently labeled antibodies (immunofluorescence) that specifically bind to it. Once labeled, a suite of powerful microscopy methods can be employed.

Confocal Laser Scanning Microscopy (CLSM) would allow for the 3D visualization of this compound's distribution within cells and tissues, eliminating out-of-focus light to generate sharp optical sections. This could reveal its accumulation in specific organelles.

Super-Resolution Microscopy , which bypasses the diffraction limit of light, offers a much more detailed view. nih.govmdpi.com Techniques like Stochastic Optical Reconstruction Microscopy (STORM) and Stimulated Emission Depletion (STED) microscopy could pinpoint the location of this compound with nanoscale precision. numberanalytics.com This would be invaluable for determining if this compound is, for example, embedded within the endoplasmic reticulum membrane, a common site for steroid biosynthesis nih.govstring-db.org, or localized to other subcellular compartments.

To study interactions, Fluorescence Resonance Energy Transfer (FRET) microscopy is a suitable technique. researchgate.net FRET measures the non-radiative energy transfer between two different fluorescent molecules (a donor and an acceptor) when they are in very close proximity (typically <10 nm). By tagging this compound with a donor fluorophore and a potential interacting protein with an acceptor fluorophore, the occurrence of FRET would provide direct evidence of their molecular interaction within the living cell. mdpi.com

Table 2: Application of Advanced Microscopy Techniques to this compound Research

Microscopy Technique Principle Potential Application for this compound
Confocal Fluorescence Microscopy Uses a pinhole to reject out-of-focus light, enabling optical sectioning and 3D reconstruction. Determine the general subcellular distribution of fluorescently-tagged this compound (e.g., cytoplasm, nucleus, specific organelles).
Super-Resolution Microscopy (STORM/STED) Overcomes the diffraction limit of light to achieve nanoscale resolution (20-50 nm). numberanalytics.com Precisely localize this compound within subcellular structures, such as the inner and outer membranes of mitochondria or specific domains of the endoplasmic reticulum. nih.govmdpi.com
Fluorescence Resonance Energy Transfer (FRET) Measures energy transfer between a donor and acceptor fluorophore to detect molecular proximity (<10 nm). researchgate.net Investigate in-vivo interactions between this compound and specific proteins, such as metabolic enzymes or cellular receptors.
Correlative Light and Electron Microscopy (CLEM) Combines fluorescence microscopy data with the high-resolution structural information from electron microscopy. numberanalytics.com Identify a region of interest based on this compound's fluorescence signal and then visualize the ultrastructure of that specific area to understand its precise structural context.

Future Perspectives and Unexplored Research Avenues for Cycloeucalenone

Elucidation of Remaining Biosynthetic Gaps and Regulatory Networks

The biosynthesis of cycloeucalenone is part of the broader phytosterol biosynthesis pathway in plants. This pathway begins with squalene (B77637), which is oxidized to 2,3-oxidosqualene (B107256). nih.govfishersci.co.uk 2,3-Oxidosqualene is then cyclized by cycloartenol (B190886) synthase to form cycloartenol, a key intermediate in the synthesis of most plant steroids. wikipedia.orgwikipedia.orgnih.gov this compound is derived from cycloartenol through a series of enzymatic steps, including the removal of a methyl group and oxidation. Specifically, cycloeucalenol (B201777) is a direct precursor to this compound, involving an oxidation step, likely catalyzed by a ketoreductase or similar enzyme. chem960.comnih.govresearchgate.net

While the general outline of this pathway is known, specific enzymatic steps and the intricate regulatory networks governing this compound production remain to be fully elucidated. Future research should focus on identifying the specific enzymes responsible for each conversion step from cycloartenol to this compound, particularly the enzyme catalyzing the oxidation of cycloeucalenol. nih.govresearchgate.net Understanding the genes encoding these enzymes and their regulation at the transcriptional, translational, and post-translational levels is essential. dntb.gov.ua Furthermore, exploring the signaling pathways and transcription factors that control the expression of these biosynthetic genes will provide insights into how plants modulate this compound production in response to developmental cues and environmental stimuli. dntb.gov.ua Techniques such as metabolomics, transcriptomics, and proteomics, combined with genetic manipulation (e.g., gene silencing or overexpression), can help bridge these biosynthetic gaps and map the regulatory networks.

Discovery of Novel Biological Activities and Molecular Targets

Research has indicated that this compound possesses potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai However, the specific molecular targets and mechanisms of action underlying these activities are largely unexplored. Future research should aim to identify the proteins, enzymes, or signaling pathways with which this compound interacts to exert its effects.

High-throughput screening assays, affinity chromatography, and pull-down experiments coupled with mass spectrometry can be employed to identify direct binding partners. mdpi.com Further investigation using techniques like reporter assays, Western blotting, and quantitative PCR can help decipher the downstream signaling cascades affected by this compound. Given its triterpenoid (B12794562) structure, this compound may interact with membrane proteins, nuclear receptors, or enzymes involved in lipid metabolism or cell signaling. ontosight.ai Exploring its potential activity against a wider range of biological targets, including those relevant to neglected diseases or agricultural pests, could uncover novel applications. nih.govijrpr.com For instance, some studies suggest triterpenoids can affect sterol metabolism in other organisms, which could be a target for pest control strategies. nih.gov

Chemoenzymatic Synthesis of Complex Analogs

The chemical synthesis of complex triterpenoids like this compound can be challenging due to their intricate structures and multiple chiral centers. Chemoenzymatic synthesis, which combines the power of chemical reactions with the specificity and efficiency of enzymes, offers a promising avenue for the synthesis of this compound and its analogs. pharmacognosy.us

Future research should focus on identifying or engineering enzymes that can catalyze specific steps in the synthesis of this compound or introduce modifications to its structure. This could involve directed evolution or rational design of enzymes like oxidosqualene cyclases or cytochrome P450 enzymes. Developing efficient chemoenzymatic routes would not only facilitate the synthesis of this compound for research purposes but also enable the creation of novel analogs with potentially enhanced biological activities or improved pharmacological properties. This approach could overcome limitations associated with extracting this compound from natural sources, which can be low-yield and dependent on plant availability.

Sustainable Production Methods and Biorefinery Concepts

As a natural product, the sustainable production of this compound is an important consideration, especially if it proves to have significant commercial applications. Traditional extraction from plants can be resource-intensive and may not be environmentally sustainable on a large scale. researchgate.net

Future research should explore sustainable production methods, including plant cell culture, microbial fermentation, or synthetic biology approaches. pharmacognosy.us Utilizing plant cell cultures could offer a controlled environment for higher yield production. pharmacognosy.us Engineering microorganisms like yeast or bacteria to produce this compound through synthetic biology could provide a scalable and cost-effective alternative. wikipedia.org Furthermore, integrating this compound production into biorefinery concepts, particularly from biomass rich in triterpenoids like banana peel, could enhance sustainability by utilizing agricultural waste streams. researchgate.netdntb.gov.uanih.gov Research is needed to optimize extraction methods from such biomass and integrate them into efficient biorefinery processes. researchgate.netnih.gov

Role in Plant Stress Response and Environmental Adaptation

This compound, as a plant metabolite, is likely involved in the plant's interactions with its environment, including responses to abiotic and biotic stresses. dntb.gov.uaresearcher.liferesearchgate.net Phytosterols (B1254722), including those in the cycloartane (B1207475) pathway like this compound, play a role in maintaining cell membrane integrity and fluidity, which are crucial for adapting to environmental challenges like salinity, drought, and temperature fluctuations. researchgate.netnih.gov

Future research should investigate the specific role of this compound in plant stress responses. This could involve studying changes in this compound levels in plants subjected to different stresses, analyzing the effects of altering this compound biosynthesis on stress tolerance, and identifying the molecular mechanisms by which this compound contributes to adaptation. dntb.gov.uaresearchgate.netnih.gov Understanding its role in plant defense against pathogens or herbivores is also an unexplored area. Such research could not only provide insights into plant physiology but also potentially lead to strategies for improving crop resilience.

Q & A

Q. What methodologies are recommended for isolating and purifying Cycloeucalenone from natural sources?

this compound is typically isolated via bioassay-guided fractionation combined with recycling preparative HPLC . Key steps include:

  • Extraction : Use polar solvents (e.g., methanol) to extract triterpenes from banana peel or other plant matrices.
  • Chromatography : Employ a C-18 column (e.g., 20 × 250 mm) with 100% methanol at 8.0 mL/min flow rate for recycling HPLC, enhancing separation efficiency for structurally similar compounds like this compound and 31-norcyclolaudenone .
  • Activity Tracking : Monitor fractions using α-glucosidase/α-amylase inhibition assays to guide purification.

Table 1 : Isolation Parameters from Shang et al. (2021)

ParameterSpecification
Column TypeC-18 HG-5
Mobile Phase100% Methanol
Flow Rate8.0 mL/min
DetectionUV at 254 nm
Bioassayα-Glucosidase/α-amylase inhibition

Ensure reproducibility by documenting column conditioning, solvent purity, and assay protocols per guidelines for experimental rigor .

Q. How should researchers design bioassay-guided fractionation experiments to evaluate this compound’s bioactivity?

  • Assay Selection : Prioritize enzyme inhibition assays (e.g., α-glucosidase/α-amylase) due to this compound’s reported IC50 values (20.33–38.85 µM) .
  • Dose-Response Curves : Use serial dilutions to calculate IC50 and determine inhibition type (e.g., parabolic mixed-type for α-glucosidase, Ki = 73.86 µM) .
  • Controls : Include positive controls (e.g., acarbose) and negative controls (solvent-only) to validate assay specificity.
  • Data Interpretation : Cross-reference bioactivity with structural data (e.g., C-3 carbonyl group’s role in inhibition) to avoid overinterpretation .

Q. What analytical techniques are critical for confirming this compound’s structural identity and purity?

  • Spectroscopy : Use NMR (1H, 13C) and mass spectrometry (HRMS) to confirm molecular structure and stereochemistry.
  • Chromatography : Validate purity via HPLC-UV/ELSD with ≥95% purity thresholds.
  • Crystallography (optional): Single-crystal X-ray diffraction for absolute configuration determination.
  • Documentation : Report spectral data in supplementary materials, adhering to journal guidelines for reproducibility .

Advanced Research Questions

Q. What experimental strategies can elucidate this compound’s inhibitory mechanism against α-glucosidase and α-amylase?

  • Enzyme Kinetics : Perform Lineweaver-Burk plots to distinguish competitive/non-competitive inhibition. For mixed-type inhibition (as reported), analyze substrate-enzyme binding changes .
  • Mutagenesis Studies : Modify enzyme active sites (e.g., via site-directed mutagenesis) to test this compound’s binding specificity.
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions between this compound’s carbonyl group and enzymatic active sites .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters.

Q. How can researchers resolve contradictions in reported IC50 values for this compound across studies?

  • Standardization : Adopt uniform assay conditions (pH, temperature, enzyme source) to minimize variability.
  • Purity Verification : Reanalyze this compound batches via HPLC and NMR to rule out impurities.
  • Statistical Analysis : Use ANOVA or Bayesian meta-analysis to assess inter-study variability .
  • Error Reporting : Disclose experimental limitations (e.g., enzyme lot variability, solvent effects) to contextualize discrepancies .

Q. What computational approaches effectively predict this compound’s interactions with enzymatic targets?

  • Molecular Dynamics (MD) Simulations : Simulate ligand-enzyme complexes over 100+ ns to assess binding stability.
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Study electronic interactions at active sites (e.g., C-3 carbonyl’s role).
  • Pharmacophore Modeling : Identify critical functional groups for activity to guide structural optimization.
  • Validation : Cross-check computational results with experimental mutagenesis or kinetic data .

Methodological Best Practices

  • Reproducibility : Document HPLC gradients, assay protocols, and spectral parameters in supplementary materials .
  • Ethical Data Reporting : Avoid selective data presentation; disclose negative results (e.g., inactive derivatives) .
  • Interdisciplinary Collaboration : Partner with statisticians for robust data analysis and methodologists for interpretive frameworks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.